2-bromo-N,3,3-trimethylbutanamide
Overview
Description
2-Bromo-N,3,3-trimethylbutanamide is an organic compound with the molecular formula C7H14BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the butanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,3,3-trimethylbutanamide typically involves the bromination of N,3,3-trimethylbutanamide. One common method is the reaction of N,3,3-trimethylbutanamide with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,3,3-trimethylbutanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids or nitriles, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or alcohols.
Reduction: Formation of N,3,3-trimethylbutanamine.
Oxidation: Formation of carboxylic acids or nitriles.
Scientific Research Applications
2-Bromo-N,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-bromo-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another brominated compound used in organic synthesis.
2-Bromo-2-nitro-1,3-propanediol (Bronopol): Known for its antimicrobial properties and used as a preservative.
2-Amino-N,3,3-trimethylbutanamide: A related amide with different functional groups and reactivity.
Uniqueness
2-Bromo-N,3,3-trimethylbutanamide is unique due to its specific structural features, such as the presence of a bromine atom and the trimethyl-substituted butanamide backbone. These features confer distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-N,3,3-trimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-7(2,3)5(8)6(10)9-4/h5H,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFDBJCQPEPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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